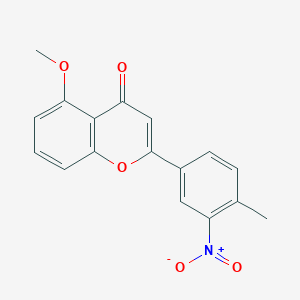

5-Methoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one

Description

5-Methoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one (CAS: 921942-56-5) is a synthetic flavone derivative characterized by a benzopyran-4-one core substituted with a methoxy group at position 5 and a 4-methyl-3-nitrophenyl group at position 2. Its molecular formula is C₁₇H₁₃NO₅, with a molecular weight of 311.08 g/mol and a computed XlogP (hydrophobicity parameter) of 3.3 . The nitro group at the 3-position of the phenyl ring and the methyl group at the 4-position contribute to its unique electronic and steric properties.

Properties

CAS No. |

921942-56-5 |

|---|---|

Molecular Formula |

C17H13NO5 |

Molecular Weight |

311.29 g/mol |

IUPAC Name |

5-methoxy-2-(4-methyl-3-nitrophenyl)chromen-4-one |

InChI |

InChI=1S/C17H13NO5/c1-10-6-7-11(8-12(10)18(20)21)16-9-13(19)17-14(22-2)4-3-5-15(17)23-16/h3-9H,1-2H3 |

InChI Key |

UIIPFHHLZRYTLA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC=C3OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. The process often includes:

Formation of the benzopyran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

Introduction of the methoxy group: This step usually involves methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Attachment of the nitrophenyl group: This can be done through nitration reactions followed by coupling reactions to attach the nitrophenyl group to the benzopyran core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

- **Oxid

Biological Activity

5-Methoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound has garnered interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H13NO5, featuring a methoxy group at the 5th position and a nitro group at the 3rd position of a para-substituted phenyl ring. The structure is characterized by a benzopyran moiety, which is known for its various therapeutic applications.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It is capable of scavenging free radicals and reducing oxidative stress, which is crucial for preventing cellular damage associated with various diseases.

Mechanism:

The antioxidant activity may involve the donation of hydrogen atoms or electrons to reactive species, effectively neutralizing them and preventing oxidative damage to cells.

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory enzymes and cytokines. This activity suggests its usefulness in managing inflammatory conditions.

Mechanism:

Inhibition of pro-inflammatory cytokines may occur via modulation of signaling pathways involved in inflammation, thereby reducing the overall inflammatory response .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, showing promising cytotoxic effects.

Case Studies:

In vitro studies demonstrated that this compound induced apoptosis in cancer cells by activating caspases and modulating key signaling pathways such as PI3K/Akt and MAPK . The following table summarizes findings from specific studies:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| BT-474 (Breast) | 0.99 | Significant cytotoxicity |

| HeLa (Cervical) | 0.23 | Induction of apoptosis |

| NCI-H460 (Lung) | 0.42 | Cell cycle arrest in G2/M phase |

Structure-Activity Relationship (SAR)

The unique structural characteristics of this compound contribute to its biological activities. The presence of the methoxy and nitro groups plays a crucial role in enhancing its reactivity and interaction with biological targets.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-Methoxy-2-(2-methylphenyl)-4H-benzopyran-4-one | Lacks nitro group | Different biological activity profile |

| 5-Methoxy-2-(3-nitrophenyl)-4H-benzopyran-4-one | Nitro group at different position | Altered reactivity due to positional changes |

| 2-(4-Methylphenyl)-4H-benzopyran | Lacks methoxy group | Variations in solubility and biological interactions |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Substituent Effects on Bioactivity and Solubility

Nitro Group vs. Methoxy/Hydroxyl Groups

- However, nitro groups are associated with metabolic instability and toxicity risks .

- Methoxy Substituents : Compounds like tangeretin and 5,2'-dimethoxyflavone exhibit higher hydrophobicity (XlogP ~2.7–2.9), favoring membrane permeability. Tangeretin’s polymethoxy structure enables potent bioactivity in odorant-induced signaling pathways .

- Hydroxyl and Glycosylated Derivatives: Hydroxyl groups (e.g., 5,7-dihydroxy-6-methoxy ) improve water solubility but reduce logP. Glycosylated analogues (e.g., 7-(β-D-glucopyranosyloxy)-5-methoxy ) further enhance solubility but may limit blood-brain barrier penetration .

Positional Isomerism

- Nitro Position : The target compound’s nitro group at the phenyl 3-position contrasts with analogues like 7-methoxy-2-(2-nitrophenyl) (CAS 63487-11-6 ). Meta-substitution may optimize steric compatibility with target proteins compared to ortho or para positions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.